1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine
Description
Properties
IUPAC Name |
1-phenyl-N-prop-2-ynyltetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-2-8-11-10-12-13-14-15(10)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIYZFFSFRFCCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=NN=NN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247848-33-4 | |
| Record name | 1-phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of phenylhydrazine with propargyl bromide to form the intermediate 1-phenyl-1H-tetrazole. This intermediate is then reacted with propargylamine under appropriate conditions to yield the desired compound. The reaction conditions typically involve the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at a temperature of 25-30°C for 4-5 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of recyclable catalysts, such as zinc oxide nanoparticles, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide (NaOH) in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine has several scientific research applications, including:
Materials Science: Tetrazole derivatives are used in the synthesis of energetic materials and propellants due to their high nitrogen content and stability.
Biological Research: The compound can be used in studies related to neurodegenerative diseases, such as Parkinson’s and Alzheimer’s, due to its potential neuroprotective effects.
Mechanism of Action
The mechanism of action of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as monoamine oxidase (MAO) and lysine-specific demethylase-1 (LSD-1), leading to the modulation of neurotransmitter levels and epigenetic regulation . The propargyl group in the compound is crucial for its activity, as it can form covalent bonds with the active sites of these enzymes, thereby inhibiting their function.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The following table compares key structural and physicochemical properties of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-tetrazol-5-amine with similar tetrazole and triazole derivatives:
Thermal and Physicochemical Stability
- The propargyl group may lower thermal stability compared to methyl-substituted tetrazoles (: ΔsubH° = 93.5 kJ/mol) due to alkyne reactivity .
- HANTP’s nitro groups contribute to its high decomposition temperature (up to 270°C), whereas the target compound’s stability would depend on substituent interactions .
Biological Activity
1-Phenyl-n-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine is a tetrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to elucidate the biological activity of this compound through a review of relevant literature and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a phenyl group and a propynyl substituent attached to the tetrazole ring, which may influence its biological activity.
Biological Activity Overview
Research indicates that tetrazole derivatives exhibit various biological activities. The following subsections detail specific activities associated with this compound.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of tetrazole derivatives. For instance:
- A study evaluated the antibacterial activity of various tetrazole compounds against clinical strains of bacteria. Compounds similar to 1-Phenyl-n-(prop-2-yn-1-yl)-1H-tetrazol-5-amine demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 8 |
| Compound B | E. coli | 16 |
| 1-Pn-(Prop) | S. epidermidis | 4 |
Anticancer Activity
Tetrazole derivatives have also been investigated for their anticancer potential. In vitro studies have shown that:
- The compound exhibited cytotoxic effects on various cancer cell lines including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The IC50 values ranged from 10 to 25 µM depending on the cell line tested .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 10 |
The mechanism of action for the anticancer activity of tetrazole derivatives is believed to involve:
- Inhibition of DNA synthesis : Compounds may interfere with nucleic acid synthesis in cancer cells.
- Induction of apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in tumor cells .
Case Study 1: Antimicrobial Evaluation
In a comprehensive study on a series of tetrazole derivatives, researchers synthesized and tested several compounds for their antimicrobial efficacy. Among them, a derivative structurally related to 1-Phenyl-n-(prop-2-yn-1-yloxy)-6-phenyltetrazole showed promising results against multi-drug resistant strains .
Case Study 2: Anticancer Screening
A recent investigation focused on the anticancer properties of various tetrazole derivatives, including our compound of interest. The study revealed that modifications at the phenyl ring significantly enhanced cytotoxicity against breast and lung cancer cells .
Q & A
Q. What are the common synthetic routes for preparing 1-Phenyl-N-(prop-2-yn-1-yl)-1H-tetrazol-5-amine, and what analytical techniques confirm its structure?
- Methodological Answer : The compound is typically synthesized via cyclization reactions using precursors like substituted hydrazides or tetrazole derivatives. For example, highlights the use of phosphorous oxychloride for cyclization in similar tetrazole-based energetic materials. Structural confirmation employs 1H/13C NMR for proton/carbon environment analysis, IR spectroscopy for functional group identification, and single-crystal X-ray diffraction (SC-XRD) for definitive crystal structure determination (e.g., as applied to HANTP derivatives in ). SC-XRD data refinement often utilizes SHELX software for resolving atomic positions .
Q. What key thermodynamic properties are critical for characterizing this compound, and how are they measured?
- Methodological Answer : Thermodynamic parameters include enthalpy of formation (ΔfH°) and sublimation enthalpy (ΔsubH) . These are experimentally determined via bomb calorimetry (for ΔfH°) and differential scanning calorimetry (DSC) or vapor-phase sublimation measurements (for ΔsubH). provides NIST-validated data for tetrazole derivatives, where ΔfH°gas values (e.g., 302.4–313.2 kJ/mol) are calculated using Gaussian 03 for computational validation .
Q. How is the thermal stability of tetrazole derivatives assessed experimentally?
- Methodological Answer : Thermal stability is evaluated using thermogravimetric analysis (TGA) and DSC. Decomposition temperatures (Td) are measured under controlled heating rates (e.g., 5–10°C/min in N2 atmosphere). reports Td values for HANTP salts (171–270°C), with discrepancies resolved by repeating experiments under standardized conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal stability data between experimental and computational models?
- Methodological Answer : Discrepancies often arise from differences in sample purity, experimental setup (e.g., heating rate), or computational approximations. To address this:
- Cross-validate experimental TGA/DSC data with high-level DFT calculations (e.g., Gaussian 03, as in ) .
- Use sensitivity analysis to quantify the impact of input parameters (e.g., heat of formation) on computational outputs .
- Ensure experimental replicates under inert atmospheres to minimize oxidative decomposition artifacts.
Q. What challenges arise in crystallographic refinement of tetrazole-based compounds, and how can SHELX software mitigate them?
- Methodological Answer : Challenges include disorder in propargyl groups and hydrogen bonding ambiguities . SHELXTL (Bruker AXS) and SHELXL are optimized for small-molecule refinement:
Q. How can CuAAC reactions be optimized for synthesizing triazoloquinoxalines from tetrazole precursors?
- Methodological Answer : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) efficiency depends on:
- Catalyst loading : 5–10 mol% CuI in anhydrous toluene ().
- Reaction time/temperature : 12–24 hr at 60–80°C for maximal yield.
- Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate products (21% yield reported in ) .
Q. What strategies improve the accuracy of detonation property predictions for energetic tetrazole derivatives?
- Methodological Answer : Use EXPLO5 (v6.01) with inputs from:
- Experimentally measured densities (via SC-XRD or gas pycnometry).
- Computed heats of formation (Gaussian 03 with CBS-QB3 method).
highlights this approach for HANTP salts, achieving <5% deviation from experimental detonation velocities .
Data Contradiction Analysis
Q. How should researchers address conflicting sublimation enthalpy values from different experimental methods?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
